N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-24(22,23)13-5-6-14(18)16(10-13)20-17(21)12-4-7-15-11(9-12)3-2-8-19-15/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWECWEQKIYBMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide typically involves the functionalization of the quinoline core. Common synthetic routes include the Friedländer synthesis, Skraup synthesis, and Conrad-Limpach synthesis . These methods often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Often involves nucleophilic aromatic substitution with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 150°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV. These interactions lead to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death . The compound’s ability to inhibit these enzymes makes it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-methylsulfonylphenyl)quinoline-6-carboxamide
- N-(2-bromo-5-methylsulfonylphenyl)quinoline-6-carboxamide
- N-(2-iodo-5-methylsulfonylphenyl)quinoline-6-carboxamide
Uniqueness
N-(2-fluoro-5-methylsulfonylphenyl)quinoline-6-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
